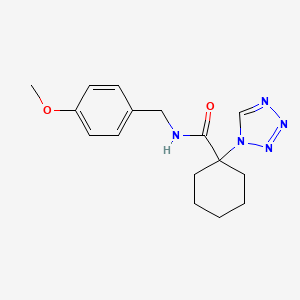

N-(4-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

N-(4-Methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic carboxamide derivative featuring a cyclohexane backbone substituted with a tetrazole ring and a 4-methoxybenzyl group. The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in drug design . The 4-methoxybenzyl group contributes to lipophilicity and may influence receptor binding.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-23-14-7-5-13(6-8-14)11-17-15(22)16(9-3-2-4-10-16)21-12-18-19-20-21/h5-8,12H,2-4,9-11H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKQPUGQDPXHGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2(CCCCC2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its chemical properties, biological effects, and research findings, supported by data tables and case studies.

- Molecular Formula : C16H21N5O2

- Molecular Weight : 315.37 g/mol

- Purity : Typically 95%.

The compound features a tetrazole moiety, which is known for its ability to enhance biological activity through various mechanisms.

1. Antimicrobial Activity

Tetrazole derivatives have been widely studied for their antimicrobial properties. Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, studies have shown that related tetrazole compounds possess potent effects against both Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics .

2. Anti-inflammatory Effects

The anti-inflammatory activity of tetrazole compounds has been well documented. In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This effect is attributed to the compound's ability to modulate signaling pathways involved in inflammatory responses .

3. Analgesic Properties

Research has indicated that certain tetrazole derivatives exhibit analgesic effects comparable to standard pain relief medications. The mechanism involves the inhibition of pain pathways at the central nervous system level. The specific analgesic potential of this compound requires further investigation but shows promise based on related compounds .

4. Anticancer Activity

Tetrazole-containing compounds have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. Preliminary studies suggest that this compound may exhibit similar activities, warranting further exploration in cancer research contexts .

Table 1: Summary of Biological Activities

Case Study: Analgesic Activity

A study conducted on a series of tetrazole derivatives, including this compound, evaluated their analgesic properties using animal models. The results indicated a dose-dependent reduction in pain response, suggesting potential for therapeutic use in pain management .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

H2L8 (N-(4-Methoxyphenylcarbamothioyl)cyclohexanecarboxamide)

- Substituents: Thiourea (-NH-CS-NH-) and 4-methoxyphenyl.

- Molecular Weight: ~307.4 g/mol.

- Key Features: Metal-chelating properties due to thiourea; antifungal and insecticidal activities.

2-Benzyl-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide Substituents: Thiazole ring and benzyl group. Molecular Weight: 338.42 g/mol.

N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide Substituents: Indazole and 4-methoxyphenyl. Molecular Weight: ~450 g/mol (estimated). Key Features: Indazole’s role in kinase inhibition; methoxyphenyl for solubility modulation.

Target Compound Substituents: Tetrazole (1H-tetrazol-1-yl) and 4-methoxybenzyl. Molecular Weight: ~314.36 g/mol (calculated).

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.